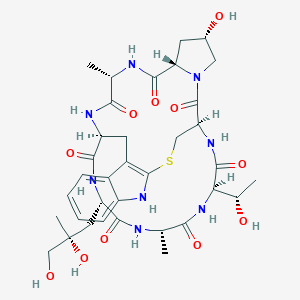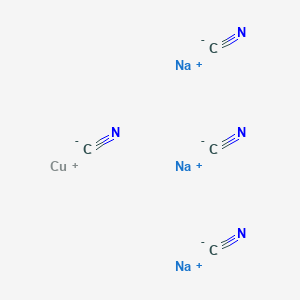
Union carbide UC-20047
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Union Carbide UC-20047 is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound has shown promise as a tool for investigating various biochemical and physiological processes, and has been studied for its mechanism of action, advantages and limitations for laboratory experiments, and potential future directions for research.
Mécanisme D'action
The mechanism of action of Union Carbide UC-20047 is not fully understood, but it is believed to work by binding to specific targets within cells and altering their activity. This compound has been shown to interact with various proteins and enzymes, and has been studied for its ability to modulate their activity.
Effets Biochimiques Et Physiologiques
Union Carbide UC-20047 has been shown to have a variety of biochemical and physiological effects, depending on the specific targets it interacts with. This compound has been shown to affect protein-protein interactions, enzyme activity, and cell signaling pathways, among other processes. It has also been studied for its potential effects on cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
Union Carbide UC-20047 has several advantages for laboratory experiments, including its ability to selectively bind to specific targets and its potential applications in drug discovery and development. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several potential future directions for research involving Union Carbide UC-20047. One area of interest is its potential applications in drug discovery and development, particularly for the treatment of diseases such as cancer and Alzheimer's disease. Other potential areas of research include investigating the compound's mechanism of action and identifying new targets for its activity.
Méthodes De Synthèse
Union Carbide UC-20047 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic methods use enzymes to catalyze the reaction. The most common method of synthesis for Union Carbide UC-20047 involves the use of chemical reactions to create the compound.
Applications De Recherche Scientifique
Union Carbide UC-20047 has been extensively studied for its potential applications in scientific research. This compound has been used to investigate various biochemical and physiological processes, including protein-protein interactions, enzyme activity, and cell signaling pathways. It has also been studied as a potential tool for drug discovery and development.
Propriétés
Numéro CAS |
118-43-4 |
|---|---|
Nom du produit |
Union carbide UC-20047 |
Formule moléculaire |
C10H12ClN3O2 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
[(E)-(3-chloro-6-cyano-2-bicyclo[2.2.1]heptanylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C10H12ClN3O2/c1-13-10(15)16-14-9-7-3-5(8(9)11)2-6(7)4-12/h5-8H,2-3H2,1H3,(H,13,15)/b14-9+ |
Clé InChI |
QCQPGRMMDFIQMB-NTEUORMPSA-N |
SMILES isomérique |
CNC(=O)O/N=C/1\C2CC(C1Cl)CC2C#N |
SMILES |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
SMILES canonique |
CNC(=O)ON=C1C2CC(C1Cl)CC2C#N |
Autres numéros CAS |
15271-41-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)
